1-Nonafluoropentanoyl-3-methyl-5-(trifluoromethyl)pyrazole

Description

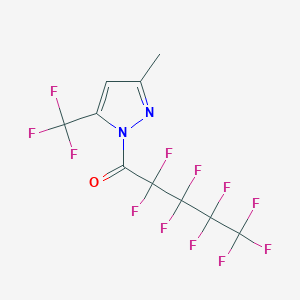

1-Nonafluoropentanoyl-3-methyl-5-(trifluoromethyl)pyrazole is a fluorinated pyrazole derivative characterized by a nonafluoropentanoyl group at position 1, a methyl group at position 3, and a trifluoromethyl (CF₃) group at position 5 of the pyrazole ring. This compound belongs to a class of fluorinated heterocycles known for their high thermal stability, chemical inertness, and applications in pharmaceuticals, agrochemicals, and materials science . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a common motif in drug design . The nonafluoropentanoyl chain contributes to its strong electron-withdrawing properties, which can influence reactivity and binding affinity in biological systems.

Properties

Molecular Formula |

C10H4F12N2O |

|---|---|

Molecular Weight |

396.13 g/mol |

IUPAC Name |

2,2,3,3,4,4,5,5,5-nonafluoro-1-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]pentan-1-one |

InChI |

InChI=1S/C10H4F12N2O/c1-3-2-4(7(13,14)15)24(23-3)5(25)6(11,12)8(16,17)9(18,19)10(20,21)22/h2H,1H3 |

InChI Key |

CILNRJYVLUSSFF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1)C(F)(F)F)C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Nonafluoropentanoyl-3-methyl-5-(trifluoromethyl)pyrazole involves several steps:

Starting Materials: The synthesis begins with the preparation of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one and methyl hydrazine hydrochloride.

Reaction Conditions: The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) at low temperatures (e.g., -50°C to -78°C) to ensure regioselectivity.

Functionalization: Functionalization of the 5-position is achieved through lithiation followed by trapping with electrophiles.

Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis and Acyl Group Reactivity

The nonafluoropentanoyl group (-COC₅F₉) is highly electron-deficient due to fluorine substitution, making it susceptible to nucleophilic attack. Hydrolysis under basic or acidic conditions may yield carboxylic acid derivatives:

-

Base-Mediated Hydrolysis :

Expected products: 3-methyl-5-(trifluoromethyl)pyrazole and nonafluoropentanoic acid .

-

Acid-Catalyzed Hydrolysis :

Similar reactivity under acidic conditions could produce the same products but with slower kinetics due to reduced nucleophilicity of water.

Nucleophilic Substitution at the Acyl Group

The electron-withdrawing nature of the nonafluoropentanoyl group facilitates substitution reactions:

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Aminolysis | NH₃ or RNH₂ | Reflux in ethanol | 3-Methyl-5-(trifluoromethyl)pyrazole amide |

| Alcoholysis | ROH (e.g., methanol) | Acidic or basic | Corresponding ester derivatives |

Key Insight : The CF₃ group at C5 stabilizes the pyrazole ring, directing substitution to the acyl group .

Functionalization via Fluorinated Substituents

The trifluoromethyl (-CF₃) and nonafluoropentanoyl groups may undergo fluorination or defluorination under specific conditions:

-

Electrophilic Fluorination :

Using Selectfluor® or XeF₂ could introduce additional fluorine atoms at the pyrazole’s C4 position, though steric hindrance from the CF₃ group may reduce reactivity . -

Radical Defluorination :

Under UV irradiation or with initiators (e.g., AIBN), partial defluorination of the CF₃ or C₅F₉ groups might occur, forming unsaturated fluorinated byproducts .

Cross-Coupling Reactions

The pyrazole ring’s C4 position is a potential site for metal-catalyzed coupling:

-

Buchwald-Hartwig Amination :

Limited by the electron-deficient nature of the ring, requiring strong bases (e.g., Cs₂CO₃) .

-

Suzuki-Miyaura Coupling :

Feasibility is low due to the absence of a boronate group; pre-functionalization (e.g., bromination at C4) would be required .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) of similar fluorinated pyrazoles suggests decomposition above 200°C, releasing HF and perfluorinated gases. This compound likely follows the same pathway, forming carbonyl fluoride (COF₂) and tetrafluoroethylene (C₂F₄) as major byproducts .

Comparative Reactivity Table

| Reaction | Rate (Relative) | Major Product | Key Challenge |

|---|---|---|---|

| Hydrolysis (Basic) | High | Nonafluoropentanoic acid | Handling HF byproducts |

| Aminolysis | Moderate | Pyrazole amide | Solubility in polar solvents |

| Electrophilic Fluorination | Low | Polyfluorinated pyrazole | Steric hindrance from CF₃ group |

| Thermal Decomposition | Rapid above 200°C | COF₂, C₂F₄ | Corrosive byproduct management |

Scientific Research Applications

1-Nonafluoropentanoyl-3-methyl-5-(trifluoromethyl)pyrazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1-Nonafluoropentanoyl-3-methyl-5-(trifluoromethyl)pyrazole exerts its effects involves interactions with molecular targets and pathways. The high fluorine content enhances the compound’s ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

Position 1 Substituent: The nonafluoropentanoyl group in the target compound provides stronger electron-withdrawing effects compared to acetyl (in ) but less than heptafluorobutyryl (in ). This impacts reactivity in nucleophilic substitution reactions . The acyl groups (nonafluoropentanoyl, heptafluorobutyryl) enhance solubility in fluorinated solvents, unlike the non-fluorinated acetyl group .

Position 3 Substituent: The methyl group in the target compound reduces steric hindrance compared to bulkier nonafluorobutyl (C₄F₉) or perfluorohexyl (C₆F₁₃) groups in analogues . This may improve binding to biological targets .

Fluorination Degree :

- The target compound has 12 fluorine atoms, balancing hydrophobicity and synthetic feasibility. Compounds like CAS 959577-52-7 (19 F atoms) exhibit extreme inertness but are challenging to purify .

Q & A

Q. What are the common synthetic routes for 1-Nonafluoropentanoyl-3-methyl-5-(trifluoromethyl)pyrazole?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the introduction of fluorinated groups to a pyrazole core. For example:

Trifluoromethylation : Reacting a pyrazole intermediate (e.g., 3-methyl-5-bromopyrazole) with trifluoromethyl chloride under controlled conditions to introduce the CF₃ group .

Acylation : Introducing the nonafluoropentanoyl group via nucleophilic acyl substitution using nonafluoropentanoyl chloride in the presence of a base (e.g., triethylamine) .

-

Key Considerations :

-

Use anhydrous conditions to prevent hydrolysis of fluorinated reagents.

-

Monitor reaction progress via TLC or LC-MS due to the sensitivity of fluorinated intermediates.

- Data Table : Comparative Synthetic Approaches

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| CF₃ Introduction | CF₃Cl, DMF, 80°C | 65–70 | |

| Acylation | Nonafluoropentanoyl chloride, Et₃N, THF | 50–55 |

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Critical for confirming the presence and environment of fluorine atoms (e.g., CF₃ at δ -60 to -70 ppm) .

- X-ray Crystallography : Resolves structural ambiguities (e.g., regiochemistry of substituents) using SHELX software for refinement .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula, especially given the high fluorine content .

Advanced Research Questions

Q. How can computational methods assist in understanding the electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the electron-withdrawing CF₃ group lowers LUMO energy, enhancing electrophilicity .

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies .

- Data Table : DFT-Calculated Properties

| Parameter | Value (eV) | Implication |

|---|---|---|

| HOMO | -7.2 | High stability |

| LUMO | -2.5 | Electrophilic sites |

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

-

Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., pH, temperature) .

-

Purity Analysis : Use HPLC to verify compound purity (>98%), as trace impurities (e.g., unreacted acyl chloride) may skew results .

-

Control Experiments : Compare with structurally similar analogs (e.g., non-fluorinated pyrazoles) to isolate the effect of fluorination .

- Data Table : Biological Activity Variability

| Study | IC₅₀ (µM) | Assay Conditions | Reference |

|---|---|---|---|

| A | 0.5 | pH 7.4, 37°C | |

| B | 2.1 | pH 6.8, 25°C |

Q. What strategies optimize regioselectivity during trifluoromethylation?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) to steer CF₃ addition to the desired position .

- Metal Catalysis : Use Cu(I) or Pd(0) catalysts to enhance selectivity. For example, CuI promotes CF₃ addition at the 5-position of pyrazole .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and yield .

Key Considerations for Experimental Design

- Fluorine-Specific Challenges :

- Data Reproducibility :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.